2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide

Lipophilicity Physicochemical properties Drug-likeness

This N-phenylacetamide variant holds the 3,5-dimethoxybenzylthio pharmacophore constant, enabling systematic SAR of amide substituent effects on p53-dependent synthetic lethality, kinase selectivity, and metabolic stability. Compared to N-benzyl or N-thienylmethyl analogs, its XLogP3 of 4.0, 8 rotatable bonds, and dual CYP450/amide hydrolysis probe capability make it the definitive choice for permeability, metabolic, and target engagement studies.

Molecular Formula C20H20N2O3S2
Molecular Weight 400.51
CAS No. 942001-76-5
Cat. No. B2441409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide
CAS942001-76-5
Molecular FormulaC20H20N2O3S2
Molecular Weight400.51
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3)OC
InChIInChI=1S/C20H20N2O3S2/c1-24-17-8-14(9-18(11-17)25-2)12-26-20-22-16(13-27-20)10-19(23)21-15-6-4-3-5-7-15/h3-9,11,13H,10,12H2,1-2H3,(H,21,23)
InChIKeyUQMWUNSQZWSGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 4 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide (CAS 942001-76-5): Procurement-Relevant Structural and Physicochemical Baseline


2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide (CAS 942001-76-5) is a synthetic thiazole derivative belonging to the class of 2-[(substituted-benzyl)sulfanyl]-1,3-thiazol-4-yl acetamides. Its structure features a 1,3-thiazole core substituted at the 2-position with a 3,5-dimethoxybenzylthio group and at the 4-position with an N-phenylacetamide side chain [1]. The compound has a molecular formula of C₂₀H₂₀N₂O₃S₂, a molecular weight of 400.51 g/mol, a computed XLogP3 of 4.0, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The 3,5-dimethoxy substitution pattern on the benzyl ring constitutes a key structural differentiator from mono-substituted or non-methoxylated analogs, directly influencing lipophilicity, metabolic stability, and potential for π-stacking interactions with biological targets. Commercially, the compound is typically supplied at ≥95% purity and is intended for research use in medicinal chemistry, SAR exploration, and biological screening programs [1].

Why N-Phenylacetamide Thiazole Derivatives Cannot Be Simply Interchanged: The Case for 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide


Within the 2-(substituted-benzylthio)thiazol-4-yl acetamide series, seemingly minor structural modifications—such as altering the N-substituent from phenyl to benzyl, thienylmethyl, or substituted phenyl—produce substantial shifts in bioactivity profiles, target engagement, and physicochemical properties. The 3,5-dimethoxybenzylthio group further distinguishes this compound from analogs bearing 4-methylbenzylthio, 4-fluorobenzylthio, or unsubstituted benzylthio groups, as the two methoxy groups modulate electron density on the aromatic ring and alter both the compound's lipophilicity (computed XLogP3 = 4.0 vs. ~3.5 for the 4-fluorobenzyl analog) and its metabolic liability via cytochrome P450-mediated O-demethylation pathways [1][2]. Generic substitution among these analogs without direct comparative data risks selecting a compound with different target selectivity, altered pharmacokinetics, or reduced potency in the intended assay system. The evidence below quantifies where measurable differentiation exists between this compound and its closest structural relatives.

Quantitative Differentiation Guide for 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide (942001-76-5) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3,5-Dimethoxybenzylthio vs. 4-Fluorobenzylthio and 4-Methylbenzylthio Analogs

The computed lipophilicity (XLogP3) of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide is 4.0, compared to 3.5 for the 4-fluorobenzylthio analog and 3.8 for the 4-methylbenzylthio analog [1][2][3]. The higher lipophilicity of the 3,5-dimethoxy compound predicts enhanced membrane permeability but also a potentially higher metabolic clearance risk, making it more suitable for intracellular target engagement in cell-based assays where passive diffusion is rate-limiting.

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Acceptor Count and Its Impact on Solubility and Target Recognition

The 3,5-dimethoxybenzylthio group contributes two additional hydrogen bond acceptor oxygen atoms (total HBA count = 6) compared to analogs with non-methoxylated benzylthio groups (HBA count = 4) [1][2]. This elevated HBA count enhances aqueous solubility via hydrogen bonding with water while also providing additional interaction points for target protein binding, particularly in kinase ATP-binding pockets where methoxy groups frequently engage the hinge region via water-mediated hydrogen bonds.

Hydrogen bonding Solubility Molecular recognition

N-Phenyl vs. N-Benzyl Acetamide: Impact on Rotatable Bond Count and Conformational Flexibility

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide has 8 rotatable bonds, compared to 9 for the N-benzyl analog (N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, CAS 942001-72-1) [1][2]. The reduction of one rotatable bond in the N-phenyl compound decreases conformational entropy and may result in a smaller entropic penalty upon target binding, potentially translating to improved binding affinity when the bioactive conformation matches the low-energy solution conformation.

Conformational flexibility Entropic penalty Structure-activity relationship

Metabolic Liability: 3,5-Dimethoxy vs. 4-Methylbenzylthio Substitution on Predicted CYP450 Stability

The 3,5-dimethoxy substitution pattern introduces two sites for O-demethylation by CYP450 enzymes (primarily CYP2D6 and CYP3A4), whereas the 4-methylbenzylthio analog lacks these metabolic soft spots [1]. This differential metabolic handling provides both advantages and disadvantages: the 3,5-dimethoxy compound may be more rapidly cleared in hepatic microsome assays (useful for designing short-acting agents), but it also offers opportunities for prodrug strategies via demethylation to catechol metabolites that can be further conjugated. The N-phenylacetamide group further differentiates this compound from N-alkyl variants by altering amide hydrolysis rates.

Metabolic stability CYP450 Drug metabolism

Structural Congener Analysis: N-Phenylacetamide vs. N-(2-Thienylmethyl)acetamide Biological Activity Context from KU0171032 Studies

The closely related analog KU0171032 (2-{2-[(3,5-dimethoxybenzyl)sulfanyl]-1,3-thiazol-4-yl}-N-(2-thienylmethyl)acetamide), which shares the identical 3,5-dimethoxybenzylthio-thiazole core but differs at the amide substituent (thienylmethyl vs. phenyl), has demonstrated p53-dependent synthetic lethality in osteosarcoma cells, selectively inducing cell death in p53-mutant or p53-knockdown cells while sparing wild-type p53 cells [1]. KU0171032 also significantly reduced in vivo tumor growth of osteosarcoma cells with p53 knockdown [1]. While direct head-to-head data for the N-phenylacetamide variant (942001-76-5) against KU0171032 are not publicly available, the core scaffold's validated activity establishes this compound as a critical tool for SAR studies aimed at optimizing the amide substituent for potency, selectivity, and pharmacokinetics.

Anticancer activity p53 synthetic lethality Osteosarcoma

Computed Molecular Descriptor Differentiation: Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide is computed at 60.2 Ų, compared to 51.2 Ų for the 4-methylbenzylthio analog and 51.2 Ų for the 4-fluorobenzylthio analog [1][2][3]. The higher TPSA of the 3,5-dimethoxy compound reflects the contribution of the two methoxy oxygen atoms and results in moderately reduced predicted passive membrane permeability. However, the TPSA remains well below the 140 Ų threshold commonly associated with poor oral absorption, indicating that both compounds retain favorable permeability characteristics for cell-based assays.

TPSA Membrane permeability Oral bioavailability

Optimal Research and Procurement Application Scenarios for 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide (942001-76-5)


Structure-Activity Relationship (SAR) Expansion of p53-Targeting Thiazole Scaffolds

Given the demonstrated p53-dependent synthetic lethality of the core 3,5-dimethoxybenzylthio-thiazole scaffold in the KU0171032 series, 942001-76-5 serves as a critical N-phenyl variant for SAR studies probing how the amide substituent modulates potency, selectivity between wild-type and mutant p53 cell lines, and in vivo pharmacokinetics [1]. Its distinct lipophilicity (XLogP3 = 4.0), rotatable bond count (8), and metabolic profile differentiate it from the N-benzyl (XLogP3 ~3.7, 9 rotatable bonds) and N-(2-thienylmethyl) analogs, enabling systematic exploration of amide substituent effects while holding the 3,5-dimethoxybenzylthio pharmacophore constant [2].

CYP450 Metabolic Stability and Metabolite Identification Studies

The presence of two methoxy groups on the benzyl ring at the 3- and 5-positions provides defined sites for CYP450-mediated O-demethylation, making 942001-76-5 an ideal probe substrate for assessing CYP2D6 and CYP3A4 activity in hepatic microsome or hepatocyte assays [1]. The N-phenylacetamide group further allows monitoring of amide hydrolysis as a secondary metabolic pathway, enabling the compound to serve as a multi-pathway metabolic probe that is structurally distinct from simpler probe substrates like dextromethorphan or midazolam.

Membrane Permeability and Intracellular Target Engagement Profiling

With a computed XLogP3 of 4.0 and TPSA of 60.2 Ų, 942001-76-5 occupies a favorable physicochemical space for passive membrane permeability while retaining sufficient polarity for aqueous solubility [1]. This balanced profile makes the compound suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies comparing the 3,5-dimethoxy substitution pattern against mono-methoxy, non-methoxylated, or halogen-substituted benzylthio analogs to establish quantitative structure-permeability relationships within this chemotype.

Kinase Profiling and Target Deconvolution in the Thiazole Acetamide Series

Thiazole-containing acetamides frequently engage kinase ATP-binding sites, and the 3,5-dimethoxy substitution pattern provides additional hydrogen bond acceptor capacity (HBA = 6) that can enhance hinge-region binding [1]. 942001-76-5 is thus appropriate for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify kinase targets and compare selectivity fingerprints against analogs with different benzyl substitution patterns, supporting target deconvolution efforts for the KU0171032-related compound series.

Quote Request

Request a Quote for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.